Methandriol

Beschreibung

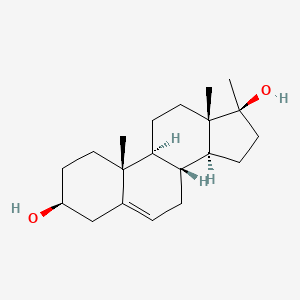

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWBCPJQPDHXTJ-DTMQFJJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878534 |

Source

|

| Record name | Methandriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-10-8 |

Source

|

| Record name | Methandriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methandriol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methandriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methandriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methandriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANDRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5730Z864KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methandriol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methandriol (also known as Methylandrostenediol) is a synthetic anabolic-androgenic steroid (AAS) derived from the endogenous prohormone androstenediol.[1] First synthesized in 1935, it is a 17α-alkylated derivative, a modification that enhances its oral bioavailability.[1][2] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, metabolism, and analytical methodologies related to this compound, intended for a scientific audience. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Chemical Structure and Properties

This compound, systematically named (3β,17β)-17-methylandrost-5-ene-3,17-diol, is an androstane steroid.[3] The addition of a methyl group at the C17-alpha position is a defining structural feature that prevents rapid hepatic degradation, allowing for oral administration.[2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol[4] |

| CAS Number | 521-10-8[4] |

| Molecular Formula | C₂₀H₃₂O₂[4] |

| SMILES | C[C@]12CC--INVALID-LINK--O[5] |

| InChI Key | WRWBCPJQPDHXTJ-DTMQFJJTSA-N[5] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 304.5 g/mol | [4] |

| Melting Point | 205.5-206.5 °C | [6] |

| Solubility | Insoluble in water. Acetonitrile: 1 mg/ml, Ethanol: 1 mg/ml, Methanol: 1 mg/ml. | [6] |

| logP | 3.7 | [5] |

Spectroscopic Data

While specific peak-by-peak data from proprietary databases is not publicly available, typical spectroscopic characteristics are as follows:

-

¹H-NMR and ¹³C-NMR: Spectra would be characterized by signals corresponding to the steroid nucleus and the C17-alpha methyl group.[4][5]

-

Infrared (IR) Spectroscopy: The spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibrations of the two hydroxyl groups. Absorptions between 2850-3000 cm⁻¹ would correspond to C-H stretching of the alkane framework.[7][8][9][10][11]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M+) and characteristic fragmentation patterns resulting from the loss of methyl and hydroxyl groups.[12][13][14][15][16] The fragmentation of the trimethylsilyl (TMS)-derivatized molecule is influenced by the stereochemistry of the A-ring.[12]

Synthesis

The synthesis of this compound was first reported in 1935.[1] The process involves the reaction of 3β-hydroxy-5-androsten-17-one with a methylmagnesium halide (a Grignard reagent).

General Synthetic Protocol

-

Reaction: 3β-hydroxy-5-androsten-17-one is dissolved in an appropriate anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Addition: A solution of methylmagnesium iodide or bromide in ether is added dropwise to the steroid solution at a controlled temperature. The Grignard reagent attacks the C17-ketone, forming a tertiary alcohol.

-

Quenching: The reaction is carefully quenched by the slow addition of an aqueous acidic solution (e.g., ammonium chloride or dilute hydrochloric acid) to neutralize the reaction and dissolve the magnesium salts.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent.

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to yield pure this compound.[1]

Mechanism of Action: Androgen Receptor Signaling

The primary mechanism of action for this compound is its function as an agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily.[17]

Androgen Receptor Binding and Downstream Signaling

-

Ligand Binding: this compound, like other androgens, diffuses into the target cell and binds to the ligand-binding domain (LBD) of the AR, which is located in the cytoplasm associated with heat shock proteins (HSPs).[4]

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR-ligand complex then translocates into the nucleus.[4]

-

Dimerization and DNA Binding: In the nucleus, the AR forms a homodimer and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[4][17]

-

Gene Transcription: The AR dimer recruits co-activator proteins, which facilitates the assembly of the transcriptional machinery and initiates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the anabolic and androgenic effects.[18]

Metabolism

This compound undergoes extensive metabolism in the body through Phase I and Phase II reactions to facilitate its excretion.

Phase I Metabolism

Phase I reactions involve the modification of the steroid structure, primarily through reduction and hydroxylation. A key metabolic pathway is the reduction of the double bond between the fifth and sixth carbon atoms (Δ5) in the B-ring of the steroid.[17] This results in the formation of stereoisomers, with studies indicating the formation of 17α-methyl-5β-androstane-3α,17β-diol.[17] Hydroxylation, particularly at the C16 position, is another significant Phase I transformation.[19]

Phase II Metabolism

Following Phase I modifications, this compound and its metabolites undergo Phase II conjugation reactions. These processes increase the water solubility of the steroid, facilitating its elimination from the body. The primary conjugation pathways are:

-

Glucuronidation: Attachment of glucuronic acid to the hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Addition of a sulfate group, catalyzed by sulfotransferases (SULTs).[17]

Pharmacological Properties

This compound is classified as an anabolic-androgenic steroid, exhibiting both muscle-building (anabolic) and masculinizing (androgenic) effects.

Anabolic and Androgenic Activity

The anabolic and androgenic potential of steroids is often compared to testosterone, which has a reference ratio of 100:100.

| Steroid | Anabolic Rating | Androgenic Rating |

| This compound | 30-60 | 20-60 |

| Testosterone | 100 | 100 |

Data from Steroid.com[2]

This indicates that this compound has weaker anabolic and androgenic effects compared to testosterone.

Androgen Receptor Binding Affinity

Quantitative data for the binding affinity (e.g., Ki or IC50) of this compound to the androgen receptor is not consistently reported in publicly available literature. However, it is understood to be an AR agonist.[17] Some sources suggest a relative binding affinity to sex hormone-binding globulin (SHBG) of 40% compared to dihydrotestosterone.[20]

Experimental Protocols & Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the detection and quantification of this compound and its metabolites in biological samples, particularly urine.

Sample Preparation for Urine Analysis (General Protocol):

-

Enzymatic Hydrolysis: To deconjugate the Phase II metabolites, a sample of urine is treated with β-glucuronidase from E. coli.

-

Liquid-Liquid Extraction (LLE): The deconjugated steroids are extracted from the aqueous urine matrix into an organic solvent (e.g., diethyl ether). The aqueous layer can be frozen to facilitate the separation of the organic phase.

-

Derivatization: The hydroxyl groups of the steroid are derivatized, typically through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase volatility and improve chromatographic properties.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.

Conclusion

This compound is a well-characterized synthetic anabolic-androgenic steroid with a long history of study. Its chemical structure, particularly the 17α-alkylation, is key to its oral activity. It exerts its biological effects through the androgen receptor signaling pathway and is metabolized through established Phase I and II reactions. While it has been used in various contexts, its anabolic and androgenic potency is notably lower than that of testosterone. Standard analytical techniques like GC-MS are well-suited for its detection and quantification in biological matrices. This guide provides a foundational technical overview for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

References

- 1. This compound dipropionate | 3593-85-9 | Benchchem [benchchem.com]

- 2. Buy this compound dipropionate | 3593-85-9 [smolecule.com]

- 3. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound(521-10-8) 13C NMR spectrum [chemicalbook.com]

- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(521-10-8) IR Spectrum [m.chemicalbook.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. whitman.edu [whitman.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. commerce.bio-rad.com [commerce.bio-rad.com]

- 19. This compound dipropionate - Wikipedia [en.wikipedia.org]

- 20. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]

The Discovery and Synthesis of Methandriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methandriol (also known as Methylandrostenediol) is a synthetic anabolic-androgenic steroid first synthesized in 1935.[1][2] This document provides a comprehensive technical overview of its discovery, synthesis, and core biological mechanisms. It includes detailed experimental protocols for its synthesis and characterization, quantitative data presented in tabular format for easy comparison, and visualizations of key chemical and biological processes. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Discovery and Historical Context

This compound, chemically known as 17α-methyl-5-androstene-3β,17β-diol, was first synthesized in 1935 by a team of scientists including Leopold Ružička.[3][4] This discovery occurred during a period of intense research into steroid chemistry, shortly after the isolation and synthesis of testosterone.[4] The primary motivation for developing synthetic testosterone derivatives was to create compounds with altered anabolic and androgenic effects, potentially offering therapeutic benefits with fewer side effects. This compound was one of several 17α-alkylated anabolic steroids developed during this era, a structural modification that enhances oral bioavailability.[2][5]

Chemical Synthesis

The foundational synthesis of this compound involves a Grignard reaction, a powerful tool in organic chemistry for forming carbon-carbon bonds. The synthesis of its common derivative, this compound dipropionate, is achieved through esterification.

Core Synthesis of this compound

The initial synthesis of this compound was achieved by Ruzicka and his colleagues in 1935 through the reaction of 3β-hydroxy-5-androsten-17-one (also known as dehydroepiandrosterone or DHEA) with methylmagnesium iodide.[3][4]

Experimental Protocol: Grignard Reaction for this compound Synthesis

-

Reaction: 3β-hydroxy-5-androsten-17-one + CH₃MgI → 17α-methyl-5-androstene-3β,17β-diol

-

Reagents and Materials:

-

3β-hydroxy-5-androsten-17-one

-

Methylmagnesium iodide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent[6][7]

-

Apparatus for Grignard reaction (flame-dried glassware, dropping funnel, reflux condenser, inert atmosphere e.g., nitrogen or argon)[7][8]

-

Dilute acid (e.g., sulfuric acid or ammonium chloride solution) for workup[9][10]

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of 3β-hydroxy-5-androsten-17-one in an anhydrous ether is prepared.

-

The Grignard reagent, methylmagnesium iodide, dissolved in anhydrous ether, is added dropwise to the steroid solution with constant stirring. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is refluxed for a period to ensure the reaction goes to completion. The exact duration can vary, but several hours is typical for such reactions.[7]

-

The reaction is then cooled, and the excess Grignard reagent is quenched by the slow addition of a dilute acid solution (e.g., aqueous ammonium chloride or dilute sulfuric acid).[9][10]

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

The combined organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is typically purified by recrystallization.[11][12] Common solvents for recrystallizing steroids include ethanol, acetone, or mixtures of hexane and ethyl acetate.[13][14][15] The selection of the appropriate solvent system is crucial for obtaining high-purity crystals. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

-

Logical Relationship of the Grignard Reaction for this compound Synthesis

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Synthesis of this compound Dipropionate

This compound is often used in its esterified form, this compound dipropionate, which has a longer duration of action. The synthesis involves the esterification of the hydroxyl groups at the C3 and C17 positions of this compound.

Experimental Protocol: Esterification of this compound

-

Reaction: this compound + 2 Propionic Anhydride/Acid → this compound Dipropionate

-

Methods:

-

Acid-Catalyzed Esterification: this compound is reacted with propionic acid in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, typically under reflux conditions.[5]

-

Use of Acylating Agents: A more controlled method involves reacting this compound with propionic anhydride in the presence of a base like pyridine. This method often leads to higher yields and fewer byproducts.[5]

-

Steglich Esterification: This method utilizes a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) for esterification under milder conditions.

-

-

General Procedure (using Propionic Anhydride):

-

This compound is dissolved in pyridine.

-

Propionic anhydride is added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is washed to remove pyridine and propionic acid, dried, and the solvent is evaporated.

-

-

Purification: The crude this compound dipropionate is purified by recrystallization or column chromatography.

Quantitative Data for this compound Dipropionate Synthesis

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sulfuric acid | 65 | 4 | 78 |

| p-Toluenesulfonic acid | 70 | 3 | 82 |

| Pyridine | 60 | 6 | 65 |

Note: This data is based on a comparison of different catalytic approaches for the esterification of this compound.[5]

Characterization of this compound

The structure and purity of synthesized this compound are confirmed using various analytical techniques.

Table of Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₂O₂ | [1][16][17] |

| Molecular Weight | 304.47 g/mol | [1][16][17] |

| Melting Point | 207.1 °C | [16] |

| Appearance | White powder | [16] |

| ¹H NMR (400 MHz, CD₃OD) | Key signals for methyl and hydroxyl protons are observed. | [16] |

| ¹³C NMR | Characteristic peaks for the steroid backbone and methyl groups are present. | [2] |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation pattern are observed. | [16][17] |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of this compound (e.g., ~24 mg/mL) is dissolved in a deuterated solvent such as deuterated methanol (CD₃OD) containing a reference standard like tetramethylsilane (TMS).[16]

-

Instrumentation: A 400 MHz NMR spectrometer is used to acquire ¹H and ¹³C NMR spectra.[16]

-

Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the molecular structure of this compound.[2][16][18][19]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of this compound (e.g., ~4 mg/mL) in a volatile solvent like methanol is prepared.[16]

-

Instrumentation: An Agilent gas chromatograph coupled with a mass spectrometer is used. A DB-1 MS column or equivalent is typically employed.[16]

-

Analysis: The retention time of the compound is determined from the gas chromatogram. The mass spectrum provides the mass-to-charge ratio of the molecular ion and its fragments, which serves as a molecular fingerprint for identification.[16][17]

-

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily by acting as an agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily.[16]

Quantitative Data on Anabolic and Androgenic Activity

| Steroid | Anabolic Rating | Androgenic Rating |

| Testosterone | 100 | 100 |

| This compound | 20-60 | 30-60 |

Note: These ratings are relative to testosterone.[5]

Genomic Signaling Pathway

The classical mechanism of action for androgens like this compound is through the genomic signaling pathway, which involves the regulation of gene expression.

Experimental Workflow for Studying Genomic Signaling

References

- 1. This compound | C20H32O2 | CID 229021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(521-10-8) 13C NMR spectrum [chemicalbook.com]

- 3. Medicinal Use of Testosterone | Encyclopedia MDPI [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. This compound dipropionate | 3593-85-9 | Benchchem [benchchem.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. organic chemistry - What are the products of the Grignard reaction with methyl-magnesium iodide? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. Home Page [chem.ualberta.ca]

- 15. A New Simple and High-Yield Synthesis of 5α-Dihydrotestosterone (DHT), a Potent Androgen Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. swgdrug.org [swgdrug.org]

- 17. This compound [webbook.nist.gov]

- 18. mdpi.com [mdpi.com]

- 19. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Methandriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methandriol (17α-methyl-5-androstene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) derived from the endogenous prohormone androstenediol.[1][2] While it has been used in clinical settings, a comprehensive in vitro characterization of its mechanism of action is not extensively detailed in publicly available literature.[3][4] This technical guide synthesizes the available information on this compound and related steroid compounds to elucidate its putative in vitro mechanisms. The primary mode of action for AAS is interaction with the androgen receptor (AR).[4][5] However, evidence from structurally similar compounds suggests that the biological activity of this compound may also involve interactions with the estrogen receptor (ER), potentially through its metabolites, and possible non-genomic signaling pathways. This document provides an in-depth analysis of these potential mechanisms, supported by data from related androgens and detailed experimental protocols for further investigation.

Androgen Receptor (AR) Binding and Transactivation

The principal mechanism by which anabolic-androgenic steroids exert their effects is through binding to and activating the androgen receptor, a ligand-activated nuclear transcription factor.[6] Upon ligand binding, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.[6]

While direct quantitative binding affinity data for this compound is scarce, its precursor, 5-androstenediol (Adiol), has been shown to activate AR target genes in human prostate cancer cells.[1] This activation occurs at physiological concentrations and can be enhanced by AR coactivators.[1] It is therefore highly probable that this compound also functions as an AR agonist.

Table 1: Comparative In Vitro Androgen Receptor Activity of Related Steroids

| Compound | Receptor Interaction | Potency | Cell Line(s) | Reference(s) |

| 5-Androstenediol | AR Agonist | Activates AR target genes in the nM range | PC-3, LNCaP | [1] |

| Dihydrotestosterone (DHT) | AR Agonist | Potent activator | PC-3, LNCaP | [1] |

| 17α-Methyltestosterone | AR Agonist | Similar binding affinity to testosterone | Not specified | [7] |

| This compound | Putative AR Agonist | Not quantitatively determined | Not specified | [4][5] |

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol describes a method to determine the relative binding affinity (RBA) of this compound for the androgen receptor.

-

Preparation of Cytosol:

-

Homogenize rat prostate tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the AR.[8]

-

-

Competitive Binding:

-

Incubate a fixed concentration of a radiolabeled androgen (e.g., [³H]-methyltrienolone) with the cytosolic preparation.

-

In parallel incubations, add increasing concentrations of unlabeled this compound or a reference compound (e.g., dihydrotestosterone).

-

Incubate to allow binding to reach equilibrium.

-

-

Separation of Bound and Unbound Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or hydroxyapatite precipitation.[9]

-

-

Quantification and Analysis:

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Plot the percentage of radioligand displaced against the concentration of the competitor.

-

Determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).

-

Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of reference compound / IC50 of this compound) x 100.[10]

-

Experimental Protocol: Androgen Receptor Transactivation Assay

This assay measures the ability of this compound to activate gene expression through the AR.

-

Cell Culture and Transfection:

-

Culture a suitable cell line that expresses the AR (e.g., human prostate cancer cells like PC-3 or LNCaP) in appropriate media.[1][11]

-

Co-transfect the cells with an AR expression vector (if endogenous levels are low) and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-luc).[1]

-

-

Compound Treatment:

-

Treat the transfected cells with varying concentrations of this compound or a known AR agonist (e.g., DHT) as a positive control.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.

-

Plot the fold induction of luciferase activity against the concentration of this compound to determine the EC50 (the concentration that produces 50% of the maximal response).

-

Potential Interaction with Estrogen Receptors

While primarily classified as an androgen, the metabolic fate of this compound and the activity of its parent compound suggest a potential for interaction with estrogen signaling pathways.

Androstenediol, the non-17α-alkylated precursor to this compound, is known to activate estrogen target genes via the estrogen receptor.[1] Furthermore, metabolites of potent androgens, such as 5α-androstane-3β,17β-diol (a metabolite of DHT), can bind to and activate estrogen receptor-β (ERβ). This suggests that metabolites of this compound could potentially exert estrogenic effects.

Table 2: Estrogenic Activity of Related Steroid Compounds

| Compound | Receptor Interaction | Potency | Reference(s) |

| 5-Androstenediol | ER Agonist | Can activate estrogen target genes | [1] |

| 5α-Androstane-3β,17β-diol | ERβ Agonist | Binds and activates ERβ | [12] |

| This compound | Unknown | Not determined |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol is analogous to the AR binding assay, with modifications for the ER.

-

Receptor Source: Use rat uterine cytosol or recombinant human ERα or ERβ.[10]

-

Radioligand: Use [³H]-estradiol as the radiolabeled ligand.[10]

-

Competitors: Use unlabeled estradiol as the reference compound and this compound (and its potential metabolites) as the test compound.

-

Analysis: Calculate the IC50 and RBA for the estrogen receptor as described for the AR.[10]

Potential for Aromatase Inhibition

Aromatase is the enzyme responsible for the conversion of androgens to estrogens. Some synthetic androgens can act as competitive inhibitors of this enzyme. 17α-methyltestosterone, a compound structurally very similar to this compound, has been shown to be a competitive inhibitor of aromatase in vitro.[13][14] This suggests that this compound may also possess aromatase-inhibiting properties, which would reduce the endogenous synthesis of estrogens.

Experimental Protocol: In Vitro Aromatase Activity Assay

-

Enzyme Source: Use human placental microsomes or a suitable cell line expressing aromatase (e.g., Jar choriocarcinoma cells).[13]

-

Substrate: Use a radiolabeled androgen substrate, such as [³H]-androstenedione.

-

Inhibition Assay:

-

Incubate the enzyme source with the radiolabeled substrate in the presence of varying concentrations of this compound or a known aromatase inhibitor (e.g., letrozole).

-

The assay measures the amount of radiolabeled water released during the aromatization reaction.

-

-

Analysis:

-

Determine the IC50 of this compound for aromatase inhibition.

-

Perform kinetic studies (e.g., Lineweaver-Burk plot) to determine the nature of the inhibition (e.g., competitive, non-competitive).[13]

-

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, some steroids can elicit rapid, non-genomic effects that are not dependent on gene transcription. These actions are often initiated at the cell membrane and involve the activation of intracellular second messenger systems. While not specifically studied for this compound, this is a recognized mechanism for other androgens.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Hypothesized genomic signaling pathway of this compound via the Androgen Receptor.

Caption: Postulated estrogenic signaling pathway of this compound via its metabolites and ERβ.

Caption: Experimental workflow for determining the Relative Binding Affinity (RBA) of this compound.

Conclusion

The in vitro mechanism of action of this compound is likely multifaceted. As a derivative of androstenediol, it is expected to function as an androgen receptor agonist, initiating the canonical signaling cascade that leads to anabolic and androgenic effects. However, the full biological activity profile may be more complex, involving potential estrogenic effects mediated by its metabolites through ERβ, and a possible role as an aromatase inhibitor, as suggested by the activity of structurally similar 17α-alkylated steroids. Furthermore, the possibility of non-genomic actions cannot be excluded.

The lack of direct, quantitative in vitro data for this compound highlights a significant gap in the understanding of this compound. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the binding affinities, receptor transactivation potential, and enzymatic interactions of this compound, which will be crucial for a definitive characterization of its in vitro mechanism of action.

References

- 1. pnas.org [pnas.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound (PIM 906) [inchem.org]

- 5. This compound dipropionate | 3593-85-9 | Benchchem [benchchem.com]

- 6. digital.wpi.edu [digital.wpi.edu]

- 7. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of Δ5-androstenediol-induced androgen receptor transactivation by selective steroids in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. 17alpha-methyl testosterone is a competitive inhibitor of aromatase activity in Jar choriocarcinoma cells and macrophage-like THP-1 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Early Research on Methandriol's Anabolic Effects: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on the anabolic properties of Methandriol (also known as Methylandrostenediol). The document focuses on the initial studies that sought to characterize its anabolic and androgenic effects, primarily through nitrogen balance studies in humans and myotrophic activity assays in animal models.

Quantitative Data on Anabolic and Androgenic Effects

Early investigations into this compound aimed to quantify its anabolic potential, often in comparison to testosterone and its esters. The primary methods for this quantification were the assessment of nitrogen retention in human subjects and the Hershberger assay in castrated male rats. The latter compares the anabolic effect on the levator ani muscle to the androgenic effect on the seminal vesicles and ventral prostate.

| Study (Year) | Species | Key Anabolic Metric | Key Androgenic Metric | Anabolic:Androgenic Ratio |

| Gordan et al. (1951) | Rat (castrated male) | Levator Ani Muscle Weight | Ventral Prostate Weight | Not explicitly calculated, but described as having potent anabolic activity with little androgenic effect. |

| Henderson & Weinberg (1951) | Human | Nitrogen Retention | Not systematically quantified, but virilizing effects were noted at higher doses. | Not applicable in this study design. |

| Homburger et al. (1950, 1952) | Human | Subjective improvement in well-being and appetite | Virilizing side effects | Not a primary focus of these clinical studies. |

Note: The precise anabolic:androgenic ratio for this compound from these very early studies is not consistently reported in a standardized format. The often-cited ratio of 30-60 for anabolic and 20-60 for androgenic effects is a later interpretation of various data.

Experimental Protocols

The foundational studies on this compound's anabolic effects relied on specific and now-classic experimental designs to assess its activity.

Nitrogen Balance Studies in Humans

Pioneering clinical investigations assessed the protein-anabolic effects of this compound by measuring nitrogen balance in patients. A positive nitrogen balance indicates that the body is retaining more nitrogen than it is excreting, a state associated with tissue growth.

-

Subjects: Typically, patients in catabolic states, such as post-operative patients or those with debilitating diseases, were selected for these studies to observe a more pronounced anabolic effect.

-

Diet: Patients were placed on a controlled diet with a constant and known protein and calorie intake to ensure that changes in nitrogen balance could be attributed to the therapeutic agent.

-

Dosage and Administration: this compound was administered orally or via intramuscular injection. Dosages varied between studies, but a common range was 25-100 mg per day.

-

Data Collection: Urine and sometimes feces were collected over 24-hour periods. The total nitrogen content of the collections was determined using methods such as the Kjeldahl method.

-

Calculation: Nitrogen balance was calculated as the difference between nitrogen intake (from the diet) and nitrogen excretion (primarily in urine, with an estimation for fecal and dermal losses).

Hershberger Assay in Castrated Rats

The Hershberger assay was the standard preclinical method to differentiate between the anabolic (myotrophic) and androgenic effects of a steroid.

-

Animal Model: Immature, castrated male rats were used. Castration removes the endogenous source of androgens, making the target tissues (levator ani muscle, seminal vesicles, and ventral prostate) highly sensitive to exogenous androgens.

-

Treatment Groups:

-

Control Group: Received a vehicle (e.g., corn oil).

-

Testosterone Propionate Group: A reference androgen with a known anabolic and androgenic effect.

-

This compound Group(s): Received varying doses of this compound.

-

-

Administration: The compounds were typically administered daily for 7 to 10 days via subcutaneous injection.

-

Endpoint Measurement: At the end of the treatment period, the animals were euthanized, and the levator ani muscle, seminal vesicles, and ventral prostate were carefully dissected and weighed.

-

Analysis: The anabolic activity was determined by the increase in the weight of the levator ani muscle, while the androgenic activity was assessed by the increase in the weight of the seminal vesicles and ventral prostate, relative to the control group.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflow of the key experimental protocols used in the early evaluation of this compound's anabolic effects.

Early Concepts of the Mechanism of Action

The early research on this compound predates a detailed molecular understanding of steroid hormone action. The prevailing hypothesis was that anabolic steroids, including this compound, acted through a mechanism analogous to testosterone, promoting protein synthesis and muscle growth. The concept of a specific androgen receptor was developing during this period. The dissociation of anabolic and androgenic effects observed with compounds like this compound was a key finding that spurred further research into how these actions could be separated at a molecular level. It was theorized that different tissues might have varying sensitivities or metabolic pathways for these synthetic steroids.

17α-Alkylated Anabolic Steroids: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-alkylated anabolic-androgenic steroids (AAS) represent a significant class of synthetic testosterone derivatives characterized by the addition of a methyl or ethyl group at the C17α position of the steroid nucleus.[1] This structural modification fundamentally alters their pharmacokinetic profile, most notably conferring oral bioavailability by sterically hindering first-pass hepatic metabolism.[2][3] While this enhanced oral activity has provided therapeutic advantages, it is inextricably linked to a significant risk of hepatotoxicity, a defining characteristic of this steroid class.[1][4] This guide provides an in-depth technical overview of the core characteristics of 17α-alkylated anabolic steroids, encompassing their mechanism of action, structure-activity relationships, pharmacokinetic properties, and the experimental protocols used for their characterization.

Core Chemical Characteristics and Structure-Activity Relationships

The defining feature of this class of steroids is the alkyl group at the 17α position.[1] This modification prevents the oxidation of the 17β-hydroxyl group to a 17-keto group, a primary route of hepatic inactivation for testosterone.[5] This structural alteration is key to their oral activity.

The nature of the C17α substituent significantly influences the steroid's activity. While methyl or ethyl groups are common, extending the alkyl chain longer than an ethyl group can abolish androgenic activity and may even convert the molecule into an androgen receptor antagonist.[4]

dot

Caption: Logical relationship of 17α-alkylation to oral bioavailability and hepatotoxicity.

Mechanism of Action: The Androgen Receptor Signaling Pathway

Like endogenous androgens, 17α-alkylated anabolic steroids exert their effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[2] The AR signaling cascade is a multi-step process:

-

Ligand Binding: The steroid, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm.[6][7]

-

Conformational Change and Dissociation: Upon ligand binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs).[6][7]

-

Dimerization and Nuclear Translocation: The activated AR monomers form homodimers, which then translocate into the nucleus.[6][8]

-

DNA Binding: Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[2][9]

-

Transcriptional Regulation: The AR-ARE complex recruits co-activators or co-repressors, thereby modulating the transcription of genes involved in protein synthesis, cell growth, and differentiation, leading to the observed anabolic and androgenic effects.[7][8]

Caption: Experimental workflow for an Androgen Receptor Competitive Binding Assay.

In Vitro Assessment of Cholestatic Potential

Objective: To evaluate the potential of a 17α-alkylated steroid to induce cholestasis, a common form of hepatotoxicity associated with this class. This can be assessed through inhibition of the Bile Salt Export Pump (BSEP).

Methodology (BSEP Inhibition Assay): [6][8]

-

Vesicle Preparation:

-

Use inside-out membrane vesicles prepared from cell lines (e.g., HEK293) overexpressing human BSEP.

-

-

Transport Assay:

-

Incubate the BSEP-expressing vesicles with a prototypical substrate (e.g., radiolabeled taurocholic acid) in the presence of ATP.

-

In parallel, perform incubations with various concentrations of the test steroid.

-

Include a positive control inhibitor (e.g., cyclosporin A).

-

Incubations are also performed in the presence of AMP instead of ATP to determine non-specific binding and passive diffusion.

-

-

Separation and Quantification:

-

Terminate the transport reaction by rapid filtration through a filter membrane to trap the vesicles.

-

Wash the filters to remove extra-vesicular substrate.

-

Quantify the amount of substrate transported into the vesicles using liquid scintillation counting or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the ATP-dependent transport of the substrate.

-

Determine the percentage of inhibition of BSEP-mediated transport by the test steroid at each concentration.

-

Calculate the IC₅₀ value to quantify the inhibitory potency of the compound.

-

Adverse Effects: Hepatotoxicity

The most significant and dose-limiting adverse effect of 17α-alkylated anabolic steroids is hepatotoxicity. [9]The mechanisms are not fully elucidated but are thought to involve oxidative stress and interference with bile acid transport. [10]The spectrum of liver injury includes:

-

Cholestasis: A condition characterized by decreased bile flow, leading to the accumulation of bile acids in the liver and bloodstream. [9]This is a hallmark of 17α-alkylated steroid-induced liver injury. [11]* Peliosis Hepatis: A rare vascular condition characterized by the presence of blood-filled cysts in the liver. [9]* Hepatic Tumors: Long-term use has been associated with the development of both benign (hepatic adenomas) and malignant (hepatocellular carcinoma) liver tumors. [5][9]* Elevated Liver Enzymes: Serum transaminases (ALT and AST) are often elevated, indicating hepatocellular injury. [10]

Conclusion

The 17α-alkylation of anabolic steroids is a pivotal structural modification that confers oral bioavailability, a significant advantage for therapeutic applications. However, this benefit is counterbalanced by a substantial risk of hepatotoxicity. A thorough understanding of their mechanism of action through the androgen receptor, their structure-activity relationships, and their pharmacokinetic profiles is crucial for the development of safer and more effective anabolic agents. The experimental protocols outlined in this guide provide a framework for the preclinical assessment of the efficacy and safety of this important class of synthetic steroids. Further research into the precise mechanisms of hepatotoxicity is warranted to mitigate the risks associated with these compounds.

References

- 1. Assessment of the cholestatic potential of drugs using primary human hepatocyte spheroids | RE-Place [re-place.be]

- 2. In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxymetholone | C21H32O3 | CID 5281034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyltestosterone - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function | Springer Nature Experiments [experiments.springernature.com]

- 8. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]

- 9. Drug-induced cholestasis assay in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]

An In-depth Technical Guide to the Metabolism and Biotransformation of Methandriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methandriol (17α-methylandrost-5-ene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) that undergoes extensive metabolic transformation prior to its excretion. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's metabolism and biotransformation pathways. It details the key enzymatic reactions involved in both Phase I and Phase II metabolism, identifies the major metabolites, and presents available quantitative data. Furthermore, this guide outlines detailed experimental protocols for the detection and quantification of this compound and its metabolites, and includes visual representations of the metabolic pathways and analytical workflows to facilitate a deeper understanding of its metabolic fate.

Introduction

This compound, a 17α-alkylated anabolic steroid, has been utilized for its potential muscle-building properties.[1] Understanding its metabolism is crucial for various scientific disciplines, including pharmacology, toxicology, and anti-doping science. The biotransformation of this compound primarily occurs in the liver and involves a series of enzymatic reactions designed to increase its water solubility and facilitate its elimination from the body. These metabolic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism of this compound involves the introduction or exposure of functional groups on the steroid's core structure. The primary reactions are reduction and hydroxylation.

Reduction of the Δ5 Double Bond

A principal Phase I metabolic pathway for this compound is the reduction of the double bond between the fifth and sixth carbon atoms (Δ5) in the B-ring of the steroid nucleus.[2] This enzymatic process is catalyzed by 5α-reductase and 5β-reductase, which are primarily located in the liver.[3] The reduction of the Δ5 double bond introduces a new chiral center at the C5 position, leading to the formation of two stereoisomers: 5α-androstane and 5β-androstane. Urinary excretion studies have confirmed that the major metabolite formed is 17α-methyl-5β-androstane-3α,17β-diol .[2] This indicates a predominance of the 5β-reduction pathway for this compound.

Hydroxylation

Hydroxylation, the addition of a hydroxyl (-OH) group, is another significant Phase I metabolic reaction for this compound. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes.[4][5] While specific CYP isoforms responsible for this compound hydroxylation have not been definitively identified in the literature, studies on structurally similar steroids suggest the involvement of enzymes such as those in the CYP3A family.[6] Hydroxylation can occur at various positions on the steroid molecule, leading to a variety of metabolites.

Phase II Metabolism: Conjugation Reactions

Following Phase I biotransformation, this compound and its metabolites undergo Phase II conjugation reactions. These reactions involve the covalent attachment of endogenous polar molecules, which significantly increases the water solubility of the steroid, rendering it biologically inactive and readily excretable in urine and bile.[2] The primary conjugation pathways for this compound are glucuronidation and sulfation.

Glucuronidation

Glucuronidation is a major Phase II pathway for steroid metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs).[2][7] These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl groups of this compound and its Phase I metabolites. Studies on steroid metabolism indicate that members of the UGT2B subfamily, such as UGT2B7, UGT2B15, and UGT2B17, are primarily responsible for the glucuronidation of androgens and their metabolites.[7][8]

Sulfation

Sulfation is another important conjugation pathway for steroids, mediated by sulfotransferase (SULT) enzymes.[2] SULTs catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the steroid. This process also results in more water-soluble and excretable sulfate conjugates.

Key Metabolites of this compound

The primary and most well-documented metabolite of this compound is:

-

17α-methyl-5β-androstane-3α,17β-diol : This is the major urinary metabolite, formed through the 5β-reduction of the Δ5 double bond of the parent compound.[2]

Other potential metabolites, resulting from hydroxylation and subsequent conjugation, are also likely formed, though they are less characterized in the scientific literature. It is also important to note that structurally related 17α-alkyl anabolic steroids often share common metabolites.[9]

Quantitative Metabolic Data

Quantitative data on the metabolism of this compound is limited in the scientific literature. The following tables summarize available data for related 17α-alkylated anabolic steroids to provide an illustrative understanding of the potential quantitative aspects of this compound's metabolism.

Table 1: Urinary Excretion of Metabolites of Structurally Similar Anabolic Steroids

| Compound | Metabolite | Excretion Window | Reference |

| Methyltestosterone | 17α-methyl-5α-androstan-3α,17β-diol | Up to 4 days | [10] |

| Methyltestosterone | 17α-methyl-5β-androstan-3α,17β-diol | Up to 6 days | [10] |

| Stanozolol | 3'-hydroxystanozolol | Long-term metabolite | [11] |

Table 2: Enzyme Kinetic Parameters for Steroid Metabolizing Enzymes (with representative substrates)

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |

| 5α-Reductase Type 1 | Testosterone | 1-5 | - | [5] |

| 5α-Reductase Type 2 | Testosterone | 0.004-1 | - | [5] |

| CYP3A4 | Testosterone (6β-hydroxylation) | - | - | [12] |

| UGT2B17 | Testosterone | - | High turnover | [13] |

| SULT1E1 | Estrone | - | High affinity | [14] |

Experimental Protocols for Metabolite Analysis

The analysis of this compound and its metabolites typically involves extraction from a biological matrix (e.g., urine), followed by chromatographic separation and mass spectrometric detection.

Sample Preparation

-

Hydrolysis of Conjugates : To analyze the total amount of a metabolite (free and conjugated), enzymatic hydrolysis is performed.

-

Add 2 mL of urine to a glass tube.

-

Add an internal standard.

-

Adjust the pH to 7 with a phosphate buffer.

-

Add β-glucuronidase from E. coli.

-

Incubate at 50°C for 1 hour.[15]

-

-

Liquid-Liquid Extraction (LLE) :

-

Adjust the pH of the hydrolyzed urine to 9.6.

-

Add 5 mL of tert-butyl methyl ether (TBME).

-

Vortex for 5 minutes and centrifuge.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[15]

-

-

Solid-Phase Extraction (SPE) :

-

Condition a C18 SPE cartridge with methanol and water.

-

Load the urine sample.

-

Wash the cartridge with water.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness.[10]

-

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of the steroids are typically derivatized to increase their volatility and improve their chromatographic properties.

-

Reconstitute the dried extract in a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol.

-

Heat the mixture to facilitate the formation of trimethylsilyl (TMS) derivatives.

GC-MS Analysis

-

Gas Chromatograph : Agilent Trace GC Ultra or equivalent.

-

Column : Agilent Ultra-1 (17 m; 0.20 mm i.d.; 0.1 µm film thickness) or similar.

-

Carrier Gas : Helium.

-

Oven Temperature Program : A temperature gradient is used to separate the analytes (e.g., start at 183°C, ramp to 232°C, then to 310°C).[15]

-

Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Thermo Fisher TSQ Quantum GC).

-

Ionization : Electron Ionization (EI) at 70 eV.

-

Detection : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the direct analysis of both unconjugated and conjugated steroid metabolites without the need for derivatization.

-

Liquid Chromatograph : Waters ACQUITY UPLC or equivalent.

-

Column : Reversed-phase C18 column.

-

Mobile Phase : A gradient of water and acetonitrile or methanol with a modifier like formic acid or ammonium acetate.

-

Mass Spectrometer : Triple quadrupole or high-resolution mass spectrometer (e.g., Sciex Triple Quad or Thermo Orbitrap).

-

Ionization : Electrospray Ionization (ESI) in both positive and negative modes.

-

Detection : Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualization of Pathways and Workflows

Metabolic Pathways

Caption: Metabolic pathways of this compound.

Experimental Workflow for GC-MS Analysis

Caption: GC-MS analytical workflow.

Experimental Workflow for LC-MS/MS Analysis

Caption: LC-MS/MS analytical workflow.

Conclusion

The metabolism of this compound is a complex process involving multiple enzymatic pathways that ultimately lead to its inactivation and excretion. The primary route of biotransformation involves Phase I reduction of the Δ5 double bond to form the major urinary metabolite, 17α-methyl-5β-androstane-3α,17β-diol, followed by Phase II glucuronidation and sulfation. While the general metabolic fate of this compound is understood, further research is needed to fully elucidate the specific enzymes involved and to obtain comprehensive quantitative data on its metabolites. The analytical methods detailed in this guide provide a robust framework for the continued investigation of this compound's metabolism and for its detection in various biological matrices.

References

- 1. Estrogen sulfotransferase and sulfatase in steroid homeostasis, metabolic disease, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of exogenous testosterone in UGT2B17 del/del genotype | World Anti Doping Agency [wada-ama.org]

- 7. researchgate.net [researchgate.net]

- 8. Detection and metabolic investigations of a novel designer steroid: 3-chloro-17α-methyl-5α-androstan-17β-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | UGT2B17 Genotype and the Pharmacokinetic Serum Profile of Testosterone during Substitution Therapy with Testosterone Undecanoate. A Retrospective Experience from 207 Men with Hypogonadism [frontiersin.org]

- 11. Exploring the Potential of Cytochrome P450 CYP109B1 Catalyzed Regio—and Stereoselective Steroid Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wada-ama.org [wada-ama.org]

- 13. researchgate.net [researchgate.net]

- 14. Hydroxylation of Steroids by a Microbial Substrate-Promiscuous P450 Cytochrome (CYP105D7): Key Arginine Residues for Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pharmacological Profile of Methylandrostenediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylandrostenediol (also known as methandriol) is a synthetically derived anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of the endogenous prohormone androstenediol.[1][2] Structurally, it is 17α-methyl-androst-5-ene-3β,17β-diol.[2] The addition of a methyl group at the C17-alpha position enhances its oral bioavailability by reducing hepatic breakdown.[3] This guide provides a comprehensive overview of the pharmacological profile of Methylandrostenediol, summarizing its known biochemical interactions, physiological effects, and metabolic fate. While quantitative data on its receptor binding affinities and pharmacokinetics are sparse in publicly accessible literature, this document consolidates the available information to serve as a technical resource for the scientific community.

Mechanism of Action and Receptor Interactions

Methylandrostenediol, like other AAS, primarily exerts its effects through interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1] Upon binding to the AR in the cytoplasm of target cells, the receptor-ligand complex undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. Within the nucleus, it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the anabolic and androgenic effects of the steroid.

Androgenic and Anabolic Activity

Methylandrostenediol is characterized as a weak to moderately potent anabolic steroid with androgenic effects. Its anabolic and androgenic ratings are generally reported as being lower than those of testosterone.

| Property | Rating (relative to Testosterone = 100) | Citation |

| Anabolic Activity | 20-60 | [3] |

| Androgenic Activity | 30-60 | [3] |

Note: These values are based on older literature and should be interpreted with caution. More recent, direct comparative studies are lacking.

Estrogenic and Progestational Activity

Methylandrostenediol is reported to possess inherent estrogenic activity.[3] This is a significant aspect of its pharmacological profile, as it can lead to estrogen-related side effects such as gynecomastia and water retention.[3] The direct binding affinity for estrogen receptors (ERα and ERβ) has not been quantitatively determined in readily available literature. Its progestational activity is not well-documented.

Signaling Pathways

The primary signaling pathway for Methylandrostenediol is the androgen receptor signaling cascade. The binding of Methylandrostenediol to the androgen receptor initiates a series of events leading to the regulation of gene expression.

Figure 1: Generalized Androgen Receptor Signaling Pathway for Methylandrostenediol.

Metabolism and Pharmacokinetics

Methylandrostenediol is orally active due to its 17α-alkylation, which hinders first-pass metabolism in the liver.[3] It can also be administered parenterally, often as an ester prodrug like this compound dipropionate, which provides a slower release and extended duration of action.[4]

Metabolism

The metabolism of Methylandrostenediol involves both Phase I and Phase II reactions. While specific cytochrome P450 enzymes involved have not been definitively identified in the available literature, the general pathways for anabolic steroids suggest hydroxylation and reduction reactions. In horses, metabolites common to other 17α-methylated steroids have been identified, and the parent compound can also be detected in urine.[5]

Figure 2: General Metabolic Pathway of Methylandrostenediol and its Prodrug.

Pharmacokinetics

Detailed pharmacokinetic parameters for Methylandrostenediol in humans, such as oral bioavailability, half-life, clearance, and volume of distribution, are not well-documented in modern literature. Older sources suggest that the metabolism of the absorbed drug is rapid, with a very short plasma elimination half-life.[1] The biological effects are therefore largely determined by the rate of absorption.[1]

| Pharmacokinetic Parameter | Value | Citation |

| Oral Bioavailability | Data not available | |

| Elimination Half-life | "Very short" | [1] |

| Clearance | Data not available | |

| Volume of Distribution | Data not available |

Experimental Protocols

Competitive Radioligand Binding Assay for Androgen Receptor Affinity

This in vitro assay is used to determine the binding affinity of a compound to the androgen receptor.

-

Preparation of Receptor Source: Cytosol from the ventral prostate of castrated male rats is commonly used as a source of androgen receptors.

-

Radioligand: A saturating concentration of a high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT), is used.

-

Competition: The receptor preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound (Methylandrostenediol).

-

Separation: Unbound steroid is separated from the receptor-bound steroid using methods like dextran-coated charcoal.

-

Quantification: The amount of radioactivity in the bound fraction is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the inhibitory constant (Ki), which reflects the binding affinity.

References

- 1. This compound (PIM 906) [inchem.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. This compound dipropionate - Wikipedia [en.wikipedia.org]

- 5. Detection of urinary metabolites common to structurally related 17alpha-alkyl anabolic steroids in horses and application to doping tests in racehorses: methandienone, this compound, and oxymetholone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methandriol and the Androgen Receptor: A Technical Guide to Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methandriol (17α-methyl-androst-5-ene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) derived from the endogenous prohormone androstenediol. While it has been used in clinical settings and for performance enhancement, a comprehensive understanding of its interaction with the androgen receptor (AR) at a molecular level is crucial for predicting its biological activity, understanding its therapeutic potential, and assessing its adverse effect profile. This technical guide provides an in-depth overview of the methodologies used to study the binding affinity of compounds like this compound to the androgen receptor, summarizes the available data, and illustrates the key signaling pathways involved.

Data Presentation: Androgen Receptor Binding Affinity of this compound

A thorough review of peer-reviewed scientific literature reveals a notable absence of specific quantitative data for the androgen receptor (AR) binding affinity of this compound, such as dissociation constant (Ki), half-maximal inhibitory concentration (IC50), or relative binding affinity (RBA) values. While studies have extensively characterized the AR binding of numerous other anabolic-androgenic steroids, this compound has not been a specific focus in these comparative analyses.

However, some sources indicate an anabolic to androgenic ratio of approximately 1:1 for this compound. It is important to note that this ratio is a measure of the compound's physiological effects (muscle growth versus virilization) and is not a direct measurement of its binding affinity to the androgen receptor. The binding affinity is a critical determinant of a ligand's ability to initiate the signaling cascade that leads to these physiological responses.

| Compound | Androgen Receptor Binding Affinity (Relative to Testosterone) | Anabolic:Androgenic Ratio |

| This compound | Data not available in peer-reviewed literature | ~1:1 |

| Testosterone | 100% (by definition) | 1:1 |

Note: The anabolic:androgenic ratio is determined through in vivo assays (e.g., the Hershberger assay) and reflects the integrated biological response, which can be influenced by factors other than just receptor binding affinity, such as metabolism and pharmacokinetics.

Experimental Protocols: Determining Androgen Receptor Binding Affinity

The binding affinity of a compound for the androgen receptor is typically determined using in vitro competitive binding assays. These assays measure the ability of a test compound (e.g., this compound) to displace a radiolabeled androgen (the tracer) from the AR.

Key Experimental Methodologies

1. Preparation of Androgen Receptor Source:

-

Tissue Homogenates: Cytosolic fractions from androgen-sensitive tissues, such as the rat prostate, are a common source of the androgen receptor.

-

Recombinant Androgen Receptor: Alternatively, purified recombinant human androgen receptor ligand-binding domain (AR-LBD) can be used for a more controlled and higher-throughput assay.

2. Radioligand Binding Assay:

-

Tracer: A high-affinity, radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT) or [³H]-methyltrienolone (R1881), is used.

-

Incubation: A constant concentration of the AR preparation and the radiolabeled tracer are incubated with varying concentrations of the unlabeled test compound (the competitor).

-

Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filter-based methods are used to separate the AR-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

3. Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.

-

The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

The Relative Binding Affinity (RBA) is often calculated by comparing the IC50 of the test compound to the IC50 of a reference androgen (e.g., testosterone or DHT), which is set to 100%.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

In-Depth Technical Guide: The Impact of Methandriol on Plasma Protein Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methandriol, a synthetic anabolic-androgenic steroid (AAS), has been a subject of interest for its potential effects on various physiological processes, including its influence on plasma protein profiles. As a 17α-alkylated derivative of androstenediol, this compound's interaction with hepatic mechanisms can lead to significant alterations in the synthesis and circulating levels of a wide array of plasma proteins. These modifications can have far-reaching implications for endocrine function, inflammatory responses, and coagulation pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on plasma protein levels, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Impact of this compound on Plasma Protein Levels

Research into the effects of this compound on plasma proteins has revealed a distinct pattern of alterations, particularly in proteins involved in the coagulation cascade. A key study investigated the impact of several anabolic steroids, including this compound (referred to as Methylandrostenediol), on specific plasma proteins in men with ischaemic heart disease. The findings from this research are summarized below.[1]

Table 1: Effect of this compound on Plasma Antiprotease Inhibitors [1]

| Plasma Protein | Direction of Change | Significance |

| Antithrombin III | Increased | Statistically Significant |

| Alpha-2-Macroglobulin | Decreased | Statistically Significant |

| Alpha-1-Antitrypsin | Increased | Statistically Significant |

Note: The study included this compound as one of six 17-alpha-alkylated anabolic steroids that collectively showed these effects. The precise quantitative changes for this compound alone were not detailed in the available literature.

Experimental Protocols

The following is a detailed description of the experimental methodology adapted from the primary study investigating the effects of this compound on plasma proteins.[1]

1. Study Design:

-

A clinical trial involving a cohort of men with a diagnosis of ischaemic heart disease.

2. Subject Population:

-

Male patients with confirmed ischaemic heart disease.

3. Investigational Agent and Administration:

-

Drug: this compound (Methylandrostenediol)

-

Dosage: The specific dosage of this compound administered to the patient group was not detailed in the available abstract.

-

Route of Administration: The route of administration was not specified in the available abstract.

4. Duration of Study:

-